2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine
Overview
Description
2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine is a heterocyclic aromatic compound characterized by the presence of chlorine, trifluoromethyl, and methylthio substituents on a pyridine ring
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine is the Phosphatidylinositol 3-kinase (PI3K) enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in the development of therapeutic treatments .
Mode of Action
This compound acts as a modulator of PI3K enzyme activity . By interacting with this enzyme, it can influence the balance of its activity, leading to changes in the cellular functions that the enzyme controls .
Biochemical Pathways
The compound’s interaction with the PI3K enzyme affects the PI3K/AKT/mTOR pathway , a critical signal transduction pathway that is involved in the regulation of cell cycle and survival . Alterations in this pathway can have downstream effects on various cellular processes, including cell proliferation and survival .
Pharmacokinetics
The solubility of the compound in different solvents has been studied , which can provide insights into its absorption and distribution characteristics.
Result of Action
The modulation of PI3K enzyme activity by this compound can lead to changes in cell growth and survival . This can have potential therapeutic applications in the treatment of diseases where these cellular processes are dysregulated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of the compound can affect its absorption and distribution in the body . Additionally, the compound’s interaction with its target can be influenced by the presence of other molecules in the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 3-(trifluoromethyl)-5-(methylthio)pyridine under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, often in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (base catalysts like sodium hydroxide).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Amino or thiol derivatives of the pyridine ring.
Oxidation: Sulfoxides or sulfones.
Reduction: Difluoromethyl derivatives.
Scientific Research Applications
2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(trifluoromethyl)pyridine: Similar structure but lacks the methylthio group.
3-(Trifluoromethyl)-5-(methylthio)pyridine: Similar structure but lacks the chlorine atom.
2-Chloro-5-(methylthio)pyridine: Similar structure but lacks the trifluoromethyl group.
Uniqueness
2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chlorine and methylthio groups provide additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-chloro-5-methylsulfanyl-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NS/c1-13-4-2-5(7(9,10)11)6(8)12-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSQHAFFLXGYDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(N=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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